methyl 2-(2-ethoxy-6-formylphenoxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-ethoxy-6-formylphenoxy)acetate typically involves the reaction of 2-ethoxy-6-formylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-ethoxy-6-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-ethoxy-6-formylbenzoic acid.
Reduction: 2-ethoxy-6-hydroxymethylphenol.
Substitution: Methyl (2-ethoxy-6-formylphenoxy)acetamide.
Scientific Research Applications
methyl 2-(2-ethoxy-6-formylphenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-ethoxy-6-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The aldehyde group can also participate in various biochemical pathways, including oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-ethoxy-6-hydroxyphenoxy)acetate
- Methyl (2-ethoxy-6-methoxyphenoxy)acetate
- Methyl (2-ethoxy-6-nitrophenoxy)acetate
Uniqueness
methyl 2-(2-ethoxy-6-formylphenoxy)acetate is unique due to the presence of both an aldehyde and an ester functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry .
Properties
IUPAC Name |
methyl 2-(2-ethoxy-6-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-10-6-4-5-9(7-13)12(10)17-8-11(14)15-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTMTKIOXHIPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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